molecular formula C22H27BiO4 B2386477 CID 131674776 CAS No. 7239-60-3

CID 131674776

Cat. No. B2386477
CAS RN: 7239-60-3
M. Wt: 564.434
InChI Key: PAZUBGFXYFDPOG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 131674776 is a synthetic compound that has been developed for use in laboratory experiments. This compound has been described as a “broad-spectrum inhibitor of protein kinases”, meaning it is able to inhibit the activity of a variety of protein kinases. This compound has been studied extensively in recent years and has been shown to have potential uses in a variety of fields, including biochemistry, physiology, and pharmacology.

Mechanism of Action

CID 131674776 acts as a broad-spectrum inhibitor of protein kinases. It binds to the ATP binding site of the kinase, preventing the kinase from binding to ATP and thus inhibiting its activity. CID 131674776 also binds to the substrate binding site of the kinase, preventing the kinase from binding to its substrate and thus further inhibiting its activity.
Biochemical and Physiological Effects
CID 131674776 has been shown to inhibit the activity of a variety of protein kinases, including those involved in cell growth and proliferation, cell metabolism, and cell signaling. It has also been shown to have effects on the expression of certain genes and proteins, as well as on the activity of certain enzymes. In addition, CID 131674776 has been shown to have anti-inflammatory and anti-cancer effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using CID 131674776 in laboratory experiments is its ability to inhibit a wide variety of protein kinases. This makes it a useful tool for studying the effects of various drugs on the activity of protein kinases. However, CID 131674776 is not suitable for use in all experiments, as it has been found to be toxic to some cell types. In addition, CID 131674776 has a relatively short half-life, meaning it must be used quickly after it is synthesized.

Future Directions

The potential future directions for CID 131674776 include further research into its effects on gene expression and protein activity, as well as its potential uses in drug discovery and development. Additionally, further research into the toxicity of CID 131674776 and its ability to inhibit a variety of protein kinases could be conducted. Finally, the development of more stable and longer-lasting derivatives of CID 131674776 could be explored.

Synthesis Methods

CID 131674776 was synthesized in the laboratory by a multi-step process involving the use of organic chemistry. The first step involved the formation of an amide bond between an amine group and an ester group. This was followed by the formation of a thioester bond between the amide group and a thiol group. The final step involved the formation of a disulfide bond between the thioester group and a sulfonamide group. The overall process is described in detail in a number of scientific papers.

Scientific Research Applications

CID 131674776 has been studied extensively in recent years due to its potential uses in a variety of scientific fields. It has been used in laboratory experiments involving protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target proteins. CID 131674776 has also been studied in relation to its potential uses in drug discovery and development. It has been used to study the effects of various drugs on the activity of protein kinases and to identify potential drug targets.

properties

InChI

InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRUFEZECMKBAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131674776

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.